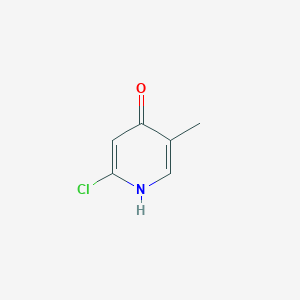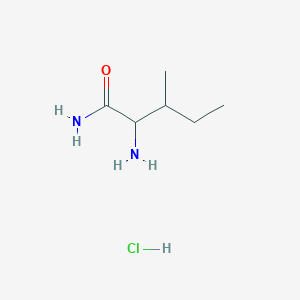
2-Chloro-5-methylpyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methylpyridin-4-ol is a pesticide intermediate . It belongs to the pyridine derivatives and is significantly alkaline .
Synthesis Analysis
The synthesis of 2-Chloro-5-methylpyridin-4-ol involves several steps. In one method, 2-chloro-4-amino-5-methylpyridine is subjected to a closed reaction by taking toluene as a solvent or a high-temperature violent reflux by taking o-xylene as a solvent under an alkaline condition . Another method involves the reaction of 3-methylpyridine-1-oxide with trimethylamine and then with phosgene .
Molecular Structure Analysis
The molecular formula of 2-Chloro-5-methylpyridin-4-ol is C6H6ClNO . Its average mass is 128.560 Da and its monoisotopic mass is 128.014130 Da .
Chemical Reactions Analysis
Pyridinols, such as 2-Chloro-5-methylpyridin-4-ol, have interesting chemistry due to the presence of two different reactive nucleophilic centers. Either the phenolic oxygen or the pyridine nitrogen may be arylated depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Photochemical Dimerization and Isomerization
One application involves the photochemical dimerization of 2-aminopyridines and 2-pyridones, where compounds similar to 2-Chloro-5-methylpyridin-4-ol undergo ultraviolet irradiation to form dimers, highlighting the unique chemical and physical properties of these dimers (Taylor & Kan, 1963). Additionally, 2-Chloro-5-methylpyridine-3-olefin derivatives have been synthesized and studied for their photochemical E (trans)-->Z (cis) isomerization, indicating efficient triplet pathway conversions and examining their antimicrobial activity (Gangadasu et al., 2009).
Purification and Synthesis
2-Chloro-5-trichloromethylpyridine, closely related to the target compound, is a significant intermediate in medicine and pesticide synthesis. Its purification has been explored using extraction, distillation, and chromatography, achieving a product purity over 99% (Su Li, 2005). Furthermore, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine from similar compounds demonstrates significant antitumor activity, showcasing the utility of these derivatives in developing cancer treatments (Grivsky et al., 1980).
Crystal Engineering and Functionalization
The design of ternary molecular solids utilizing shape and size mimicry, including co-crystals with molecules similar to 2-Chloro-5-methylpyridin-4-ol, provides a robust strategy for crystal engineering, enabling the development of materials with tailored properties (Tothadi et al., 2011). Efficient functionalization methods have also been developed for pyridinylmethyl compounds, leading to novel drugs enhancing cognitive functions, highlighting the versatile applications of these derivatives in medicinal chemistry (Pesti et al., 2000).
Safety and Hazards
2-Chloro-5-methylpyridin-4-ol is considered hazardous. It is combustible and can cause skin irritation and serious eye irritation. It is harmful if swallowed or in contact with skin .
Relevant Papers
Several papers and patents discuss the synthesis and properties of 2-Chloro-5-methylpyridin-4-ol . These documents provide valuable information about the compound and its potential applications.
Eigenschaften
IUPAC Name |
2-chloro-5-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUISLIKOIBJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=CC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylpyridin-4-ol | |
CAS RN |
1227580-80-4 |
Source


|
| Record name | 2-chloro-5-methylpyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2694991.png)
![N-(2-chlorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694992.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2694994.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2694997.png)

![4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2694999.png)




